molecular formula C18H18N4OS B2987426 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide CAS No. 2034231-12-2

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Cat. No.: B2987426
CAS No.: 2034231-12-2
M. Wt: 338.43
InChI Key: WBDOVVSMSHNYBA-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining pyrazole, pyridine, and benzamide pharmacophores, motifs commonly associated with diverse biological activities. Pyrazole derivatives are frequently explored as core scaffolds in pharmaceuticals and have been investigated for a range of pharmacological activities, including as potential anticancer, antiviral, and anti-inflammatory agents . Specifically, benzamide-based compounds have been identified as possessing antiproliferative activity and have been the subject of structure-activity relationship (SAR) studies in oncology research, particularly in disrupting cellular processes like autophagy . Similarly, pyrazole-containing molecules have been developed as targeted inhibitors, such as VEGFR-2 inhibitors for therapeutic applications . The presence of the (methylthio)benzamide group may contribute to modulating the compound's electronic properties and binding interactions with biological targets. This product is intended for research purposes to further elucidate the properties and potential applications of such complex heterocyclic molecules. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22-12-16(11-21-22)15-6-13(8-19-10-15)9-20-18(23)14-4-3-5-17(7-14)24-2/h3-8,10-12H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDOVVSMSHNYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

  • Molecular Formula : C18H19N3OS
  • Molecular Weight : 325.43 g/mol
  • Key Functional Groups :
    • Pyrazole moiety
    • Pyridine ring
    • Benzamide structure
    • Methylthio group

The unique combination of these functional groups suggests diverse biological interactions, making it a candidate for various therapeutic applications.

The mechanism of action for this compound may involve its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound could act as an inhibitor or modulator of certain biochemical pathways crucial for cellular functions, particularly in cancer and inflammatory processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BHepG20.07
Compound CA54936.12

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The compound's potential anti-inflammatory activity has also been investigated. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The exact mechanisms remain to be fully elucidated, but they likely involve the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study investigated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited potent activity against MCF7 and A549 cell lines with IC50 values ranging from 0.07 µM to 36.12 µM .
  • Mechanistic Insights : Research has shown that pyrazole-based compounds can inhibit specific kinases involved in cancer progression, suggesting a targeted therapeutic approach . The binding affinity of these compounds to DNA and their ability to interfere with kinase activity are critical areas of ongoing research.

Comparison with Similar Compounds

Key Structural Features:

  • Pyridine-Pyrazole Hybrid Core : The 5-pyridinyl substitution with a 1-methyl-1H-pyrazol-4-yl group distinguishes it from analogs like N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide (CAS 2034609-05-5), where the pyrazole is attached at the pyridine’s 6-position .
  • Methylthio-Benzamide Moiety : The 3-(methylthio) group on the benzamide enhances lipophilicity compared to polar substituents (e.g., sulfonamides in or nitro groups in ).

Comparative Table: Structural and Physicochemical Properties

Compound Name (CAS/Reference) Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Pyridine-pyrazole 3-(methylthio)benzamide ~338.4 Methylthio, pyrazole
N-((6-(1-Me-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide Pyridine-pyrazole 3-(methylthio)benzamide 338.4 Methylthio, pyrazole (6-position)
4d (3,4-dichloro-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide) Thiazole-pyridine 3,4-dichloro, morpholinomethyl ~500 Chloro, morpholine
Imatinib ( ) Pyrimidine-piperazine 4-methylpiperazinyl, pyridinyl ~493.6 Piperazine, pyrimidine
N-(thiazol-2-yl)-4-((5-methyl-3-nitro-pyrazol)methyl)benzamide Thiazole-pyrazole 3,4-dichlorophenyl, nitro 488.35 Nitro, dichlorophenyl

Kinase Inhibition Potential:

  • The pyridine-pyrazole scaffold is structurally analogous to DDR1/2 inhibitors like imatinib and nilotinib ( ), though the target compound lacks the pyrimidine and piperazine groups critical for BCR-ABL targeting. Its simpler structure may confer selectivity for specific kinase domains.
  • Compared to ponatinib analogs with imidazo[1,2-a]pyridine groups ( ), the target compound’s smaller size (~338 vs. ~550 g/mol) could improve bioavailability but reduce binding affinity for bulkier kinase pockets.

Metabolic and Physicochemical Properties:

  • Solubility : The absence of ionizable groups (e.g., piperazine in imatinib) may reduce aqueous solubility, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, and how is structural confirmation achieved?

  • Methodological Answer :

  • Synthetic Routes : A universal method for analogous compounds involves coupling reactions in polar aprotic solvents (e.g., DMF) with base catalysts like K₂CO₃. For example, alkylation of pyrazole-thiol intermediates with chloromethyl derivatives under reflux conditions ().
  • Structural Confirmation : Use a combination of ¹H NMR (to verify methylthio and pyrazole protons), IR spectroscopy (to confirm amide C=O stretches), and LC-MS (for molecular ion validation). Elemental analysis ensures purity ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Assign peaks for methylthio (~δ 2.5 ppm), pyridyl protons (~δ 8.0–9.0 ppm), and pyrazole methyl groups (~δ 3.8 ppm) ().
  • IR Spectroscopy : Identify amide I (1650–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands.
  • LC-MS : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ ions ().

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer :

  • Use the PASS program to predict antimicrobial or enzyme-inhibitory activity based on structural motifs. Follow up with molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., tyrosinase or kinase enzymes) ().

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in synthesizing analogues?

  • Methodological Answer :

  • Parameter Variation : Test solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and temperatures (room temp. vs. reflux). For example, substituting aldehydes in hydrazide reactions can yield 29–74% depending on electronic effects ().
  • Troubleshooting Low Yields : Add stabilizing agents (e.g., SnCl₂ in nitro-group reductions) or use inert atmospheres to prevent oxidation ().

Table 1 : Yield variation with substituents ()

CompoundSubstituentYield (%)Melting Point (°C)
174-Cl29200
182-F74220–222
194-F43200–202
20H35203–205

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine elemental analysis (C/H/N/S ratios) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton assignments. For example, NOESY can distinguish between regioisomers of pyrazole derivatives ().
  • X-ray Crystallography : Use single-crystal diffraction to confirm bond lengths and angles, especially for stereochemical ambiguities ( ).

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?

  • Methodological Answer :

  • Key Modifications :
  • Introduce electron-withdrawing groups (e.g., -F, -Cl) on benzamide to enhance binding to hydrophobic enzyme pockets ().
  • Replace methylthio with sulfone (-SO₂-) to improve metabolic stability ().
  • Validation : Screen analogues in enzyme inhibition assays (e.g., tyrosinase for anticancer potential) and compare IC₅₀ values ().

Q. What in vitro assays are suitable for validating predicted biological activities?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram+/Gram– bacteria ().
  • Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and compare viability reduction ().
  • Enzyme Inhibition : Measure IC₅₀ via spectrophotometric methods (e.g., tyrosinase inhibition using L-DOPA substrate) ().

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